3'-O-Methylguanosine - 10300-27-3

3'-O-Methylguanosine

Catalog Number: EVT-1189192
CAS Number: 10300-27-3
Molecular Formula: C11H15N5O5
Molecular Weight: 297.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3'-O-methylguanosine is guanosine with the hydrogen on the hydroxyl at position C-3' substituted with a methyl group. It has a role as a metabolite.
Synthesis Analysis
  • Direct methylation of guanosine: This method involves treating guanosine with a methylating agent, such as diazomethane, in the presence of a catalyst like stannous chloride []. This approach can lead to the formation of both 2'-O-methyl and 3'-O-methyl isomers, requiring careful optimization and separation techniques. The regioselectivity of the methylation reaction can be controlled by adjusting reaction parameters like catalyst concentration, temperature, and reaction time [].
  • Deamination of 3'-O-Methyl-2-aminoadenosine: This method utilizes the enzymatic activity of adenosine deaminase to convert 3'-O-Methyl-2-aminoadenosine to 3'-O-Methylguanosine [, ]. This strategy typically provides a higher yield and purity of the desired product compared to direct methylation.
Chemical Reactions Analysis

One notable chemical reaction involving 3'-O-Methylguanosine is its enzymatic deamination. Adenosine deaminase, an enzyme involved in purine metabolism, can catalyze the conversion of 3'-O-Methyl-2-aminoadenosine to 3'-O-Methylguanosine [, ]. This reaction highlights the substrate specificity of the enzyme and the role of chemical modifications in influencing enzymatic activity.

Mechanism of Action
  • Inhibition of self-splicing: In the context of the Tetrahymena ribosomal RNA precursor self-splicing, 3'-O-Methylguanosine, along with other modified guanosine analogs, has been shown to reduce hydrolysis at the 3' splice site []. This suggests that these analogs might interfere with the RNA structure responsible for the lability of the phosphodiester bond at the 3' splice site.
  • Influence on protein synthesis: Studies have investigated the effect of 3'-O-Methylguanosine, as part of a guanosine triphosphate analog, on protein synthesis in Escherichia coli. Results indicated that this modification leads to intermediate activity in supporting EF-G-dependent protein synthesis compared to GTP and other analogs []. This suggests that the 3'-O-methyl group might affect the interaction of the GTP analog with EF-G and its function in translocation.
Applications
  • Studying RNA splicing: Researchers use 3'-O-Methylguanosine and similar analogs to investigate the mechanism of RNA splicing, a crucial process in gene expression []. By understanding how these molecules interact with the splicing machinery, researchers gain insights into the factors influencing splicing fidelity and efficiency.
  • Investigating protein synthesis: Studies exploring the effects of modified guanosine triphosphate analogs, such as those containing 3'-O-Methylguanosine, on bacterial protein synthesis provide valuable information about the specific interactions between elongation factors, GTP, and the ribosome []. This knowledge is essential for understanding the fundamental mechanisms underlying protein synthesis and potential targets for antibiotic development.
  • Developing novel cap analogs: The synthesis of dinucleoside cap analogs, like adenylyl-(3′-5′)-3′-O-methylguanosine and guanylyl-(3′-5′)-3′-O-methylguanosine, holds potential for various biological applications [, ]. While their specific applications require further investigation, these analogs may find use in studying mRNA translation initiation, developing therapeutic molecules targeting translation, or designing tools for RNA labeling and detection.

Guanosine

    Relevance: Guanosine is the parent compound of 3'-O-Methylguanosine, differing only by the presence of a methyl group at the 3' position of the ribose ring in 3'-O-Methylguanosine. This methylation significantly impacts the interaction of 3'-O-Methylguanosine with enzymes compared to guanosine [, ].

2'-O-Methylguanosine

    Relevance: 2'-O-Methylguanosine is a positional isomer of 3'-O-Methylguanosine, with the methyl group located on the 2' hydroxyl group of the ribose ring instead of the 3' hydroxyl group. The distinct positions of methylation influence their interaction with enzymes and their roles in biological processes [, , ].

2-Aminoadenosine

    Relevance: 2-Aminoadenosine is a key synthetic precursor to both 2'-O-Methylguanosine and 3'-O-Methylguanosine. Selective methylation of 2-aminoadenosine, followed by enzymatic deamination, provides an efficient route to both isomers [, ].

2'-O-Methyl-2-aminoadenosine

    Relevance: 2'-O-Methyl-2-aminoadenosine is an intermediate in the synthesis of 2'-O-Methylguanosine from 2-aminoadenosine []. Enzymatic deamination of this compound yields 2'-O-Methylguanosine.

3'-O-Methyl-2-aminoadenosine

    Relevance: 3'-O-Methyl-2-aminoadenosine is an intermediate in the synthesis of 3'-O-Methylguanosine from 2-aminoadenosine []. Enzymatic deamination of this compound yields 3'-O-Methylguanosine.

Deoxyguanosine (dG)

    Relevance: Deoxyguanosine acts as a competitive inhibitor of self-splicing of the Tetrahymena rRNA precursor, a process in which guanosine plays a crucial role []. This finding highlights the importance of the 2'-hydroxyl group in guanosine for its binding and reactivity with RNA.

Dideoxyguanosine (ddG)

    Relevance: Similar to deoxyguanosine, dideoxyguanosine also acts as a competitive inhibitor of self-splicing of the Tetrahymena rRNA precursor []. The lack of both the 2'- and 3'-hydroxyl groups further diminishes its binding affinity compared to deoxyguanosine and underscores the importance of these hydroxyl groups in guanosine's interaction with RNA.

Guanosine 5'-triphosphate (GTP)

    Relevance: GTP is structurally similar to guanosine but contains a triphosphate group at the 5' position. Both GTP and its methylated derivatives, including 2'-O-Methylguanosine 5'-triphosphate and 3'-O-Methylguanosine 5'-triphosphate, interact with and affect the activity of essential enzymes involved in protein synthesis, like elongation factors Tu (EF-Tu) and G (EF-G) [].

2'-O-methylguanosine 5'-triphosphate (PPP-Me2' Guo)

    Relevance: 2'-O-methylguanosine 5'-triphosphate, along with 3'-O-Methylguanosine 5'-triphosphate and other GTP analogs, are crucial for investigating the structure-activity relationships of GTP-binding proteins involved in protein synthesis []. The distinct activity profiles of these analogs provide insights into the specific interactions between these nucleotides and the enzymes.

3'-O-methylguanosine 5'-triphosphate (PPP-Me3' Guo)

    Relevance: Like its 2'-O-methyl counterpart, 3'-O-methylguanosine 5'-triphosphate is a valuable tool for studying the detailed interactions between GTP and enzymes involved in protein synthesis []. By comparing the activities of these methylated GTP analogs, researchers can discern the influence of specific hydroxyl groups on GTP binding and function.

Guanosine 2'-monophosphate 5'-triphosphate (PPP-Guo-2'P)

    Relevance: The presence of the 2'-phosphate group in PPP-Guo-2'P significantly diminishes its ability to function as a substrate for enzymes like EF-Tu and EF-G compared to GTP and other methylated GTP analogs [].

Guanosine 3'-monophosphate 5'-triphosphate (PPP-Guo-3'P)

    Relevance: The presence of the 3'-phosphate group in PPP-Guo-3'P moderately affects its activity as a substrate for EF-Tu and EF-G compared to GTP and its methylated counterparts []. This suggests that the 3'-hydroxyl group in GTP may play a less critical role in enzyme interactions than the 2'-hydroxyl group.

Formycin A

    Relevance: Formycin A is used in the synthesis of a dinucleoside cap analog with high binding affinity for murine eIF4E(28-217), demonstrating its potential in studying translation initiation [].

9-β-D-arabinofuranosyladenine

    Relevance: Similar to Formycin A, 9-β-D-arabinofuranosyladenine is incorporated into a dinucleoside cap analog to assess its affinity for eIF4E, highlighting its potential application in translation research [].

Isoguanosine

    Relevance: Isoguanosine, like Formycin A and 9-β-D-arabinofuranosyladenine, is used to generate a dinucleoside cap analog for studying the binding affinity with eIF4E, showcasing its utility in translational control studies [].

m7GpppG

    Relevance: m7GpppG is structurally similar to the dinucleoside cap analogs synthesized using Formycin A, 9-β-D-arabinofuranosyladenine, and Isoguanosine. This similarity suggests their potential application in studying translation initiation and mRNA capping [, ].

Properties

CAS Number

10300-27-3

Product Name

3'-O-Methylguanosine

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

InChI

InChI=1S/C11H15N5O5/c1-20-7-4(2-17)21-10(6(7)18)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1

InChI Key

UYARPHAXAJAZLU-KQYNXXCUSA-N

SMILES

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2NC(=NC3=O)N)CO

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2NC(=NC3=O)N)CO

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